4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole
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Overview
Description
4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)-2-phenylthiazole: is a complex organic compound featuring a thiazole ring, a piperidine ring, and a pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route is the nucleophilic substitution reaction, where a suitable pyrazole derivative reacts with a piperidine derivative to form the intermediate, which is then further reacted with a thiazole precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form derivatives with different functional groups.
Substitution: : Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Reduced derivatives with different functional groups.
Substitution: : Substituted pyrazoles, piperidines, and thiazoles.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Investigated for its pharmacological effects, such as anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiazole derivatives, piperidine derivatives, and pyrazole derivatives. the presence of all three functional groups in a single molecule sets it apart and may confer unique properties and activities.
List of Similar Compounds
Thiazole derivatives: : Various thiazole-based compounds with different substituents.
Piperidine derivatives: : Piperidine compounds with different functional groups.
Pyrazole derivatives: : Pyrazole compounds with various substituents.
Properties
IUPAC Name |
4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4S/c1-16-12-17(2)25(23-16)13-18-8-10-24(11-9-18)14-20-15-26-21(22-20)19-6-4-3-5-7-19/h3-7,12,15,18H,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSDEHSUXVUTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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